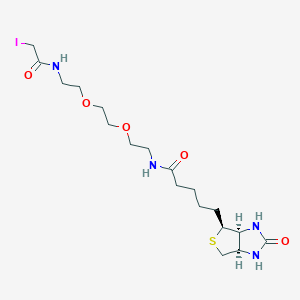

Biotin-PEG2-C2-iodoacetamide

Description

BenchChem offers high-quality Biotin-PEG2-C2-iodoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG2-C2-iodoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGLKVINXNMNJX-ZQIUZPCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31IN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG2-C2-iodoacetamide: A Versatile Tool for Cysteine-Specific Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG2-C2-iodoacetamide, a sulfhydryl-reactive biotinylation reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental workflows. This guide details its chemical and physical properties, provides in-depth experimental protocols for protein biotinylation and purification, and illustrates key processes through diagrams.

Core Concepts: Understanding Biotin-PEG2-C2-iodoacetamide

Biotin-PEG2-C2-iodoacetamide is a chemical probe that consists of three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer arm, and a reactive iodoacetamide (B48618) group.[1] This strategic design makes it a powerful tool for selectively labeling biomolecules.

-

Biotin: This vitamin (B7) exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited in molecular biology for the detection, purification, and immobilization of biotinylated molecules.

-

PEG Spacer Arm (PEG2): The short polyethylene glycol linker enhances the water solubility of the entire molecule.[2] It also acts as a flexible spacer, minimizing steric hindrance between the biotin and the target molecule, which can improve the accessibility of the biotin for binding to avidin or streptavidin.[2]

-

Iodoacetamide Group: This reactive group specifically targets sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[1][2] The reaction forms a stable thioether bond, ensuring a permanent label on the target protein.

Quantitative Data Summary

The following table summarizes the key quantitative data for Biotin-PEG2-C2-iodoacetamide, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₁IN₄O₅S | [3][4][5] |

| Molecular Weight | ~542.43 g/mol | [3][4][6] |

| CAS Number | 292843-75-5 | [2][4][6] |

| Appearance | White to light yellow solid | [6] |

| Purity | >98% | [4][6] |

| Solubility | Soluble in water (may require warming), DMF, and DMSO. | [6][7] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [2][6][8] |

| Reactive Group | Iodoacetamide | [2] |

| Target | Sulfhydryl groups (cysteine residues) | [2] |

| Optimal Reaction pH | 7.5 - 8.5 | [2] |

Key Applications

The primary application of Biotin-PEG2-C2-iodoacetamide is the specific biotinylation of proteins at cysteine residues. This enables a wide range of downstream applications, including:

-

Protein Detection: Biotinylated proteins can be easily detected on Western blots or in ELISA assays using streptavidin conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP).

-

Protein Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated proteins from complex mixtures using streptavidin-coated beads or columns.

-

Protein-Protein Interaction Studies: Biotinylation can be used to label a "bait" protein to pull down its interacting partners from a cell lysate.

-

Cellular Localization: Biotinylated proteins can be visualized in cells using fluorescently labeled streptavidin.

-

PROTAC Development: Biotin-PEG2-C2-iodoacetamide can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[5][6][8]

Mandatory Visualizations

To facilitate a deeper understanding of the processes involving Biotin-PEG2-C2-iodoacetamide, the following diagrams have been generated.

Caption: A diagram illustrating the key functional components of the Biotin-PEG2-C2-iodoacetamide molecule.

Caption: A flowchart outlining the key steps in the experimental workflow for labeling proteins with Biotin-PEG2-C2-iodoacetamide.

Detailed Experimental Protocols

This section provides detailed methodologies for the biotinylation of a protein with free cysteine residues and the subsequent purification of the labeled protein.

Protocol 1: Biotinylation of a Cysteine-Containing Protein

This protocol outlines the steps for labeling a protein with available sulfhydryl groups.

Materials:

-

Protein of interest (in a thiol-free buffer, e.g., PBS or Tris-HCl at pH 7.5-8.5)

-

Biotin-PEG2-C2-iodoacetamide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: DTT or β-mercaptoethanol

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-5 mg/mL. Ensure the buffer is free of thiols.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the iodoacetamide reagent, as it will compete for the labeling reaction. This can be achieved through a desalting column.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Biotin-PEG2-C2-iodoacetamide in anhydrous DMF or DMSO.

-

-

Biotinylation Reaction:

-

Add a 10-20 fold molar excess of the Biotin-PEG2-C2-iodoacetamide stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically for each specific protein.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM. This will react with any excess iodoacetamide reagent.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted biotinylation reagent and the quenching reagent by either dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

Protocol 2: Purification of Biotinylated Protein using Streptavidin Agarose (B213101)

This protocol describes the capture and elution of a biotinylated protein using streptavidin-coated agarose beads.

Materials:

-

Biotinylated protein sample (from Protocol 1)

-

Streptavidin agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5; or a buffer containing a high concentration of free biotin, such as 2-10 mM biotin in PBS)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin agarose beads in the slurry.

-

Transfer the desired amount of bead slurry to a microcentrifuge tube.

-

Wash the beads two to three times with an excess of Binding/Wash Buffer. Centrifuge the beads at a low speed (e.g., 1000 x g) for 1-2 minutes between washes and carefully aspirate the supernatant.

-

-

Binding of Biotinylated Protein:

-

Add the biotinylated protein sample to the washed streptavidin agarose beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation to allow for efficient binding.

-

-

Washing:

-

Centrifuge the tube to pellet the beads and remove the supernatant, which contains any unbound proteins.

-

Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Denaturing Elution: Add an appropriate volume of a denaturing elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5) to the beads. Incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant containing the eluted protein. This method is harsh and will denature the protein.

-

Competitive Elution: For a non-denaturing elution, add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM). This will compete with the biotinylated protein for binding to streptavidin. Incubate for 1-2 hours at room temperature with gentle agitation. Centrifuge and collect the supernatant. This method is milder but may be less efficient.

-

Concluding Remarks

Biotin-PEG2-C2-iodoacetamide is a highly effective and versatile reagent for the specific biotinylation of cysteine residues in proteins and other biomolecules. Its well-defined structure, including a hydrophilic spacer and a specific reactive group, makes it a valuable tool in a wide array of research and development applications. The protocols provided in this guide offer a solid foundation for the successful implementation of this reagent in your experimental workflows. As with any biochemical technique, optimization of reaction conditions may be necessary to achieve the desired labeling efficiency for your specific protein of interest.

References

- 1. Biotin-PEG2-C2-iodoacetamide [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuromics.com [neuromics.com]

- 5. Biotin-PEG2-C2-iodoacetamide | PROTAC Linker | TargetMol [targetmol.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Biotin-PEG2-C2-iodoacetamide: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of Biotin-PEG2-C2-iodoacetamide, a versatile bifunctional linker widely utilized in chemical biology, proteomics, and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols and workflow visualizations.

Core Chemical Identity and Structure

Biotin-PEG2-C2-iodoacetamide is a molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive iodoacetamide (B48618) group for specific covalent linkage to sulfhydryl groups.[1]

The systematic IUPAC name for this compound is 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[2-(2-{2-[(iodoacetyl)amino]ethoxy}ethoxy)ethyl]pentanamide.[2]

Chemical Structure:

Caption: Molecular components of Biotin-PEG2-C2-iodoacetamide.

Physicochemical and Handling Properties

A summary of the key quantitative properties of Biotin-PEG2-C2-iodoacetamide is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 292843-75-5 | [3] |

| Molecular Formula | C18H31IN4O5S | [1][3] |

| Molecular Weight | 542.43 g/mol | [1][3] |

| Purity | Typically >95% | [3] |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in water (with warming), DMSO, and other organic solvents. | |

| Storage | Store at -20°C, protected from light and moisture. | [1] |

Key Applications and Experimental Workflows

Biotin-PEG2-C2-iodoacetamide is a valuable tool for a range of applications, primarily centered around its ability to specifically label cysteine residues in proteins and other biomolecules.

Cysteine-Specific Biotinylation of Proteins

The iodoacetamide group reacts specifically with the sulfhydryl group of cysteine residues under mild basic conditions (pH 7.5-8.5), forming a stable thioether bond. This specificity allows for the targeted biotinylation of proteins for subsequent detection, purification, or immobilization.

Experimental Workflow for Protein Biotinylation:

Caption: General workflow for cysteine-specific protein biotinylation.

Affinity Purification and Pull-Down Assays

Once a protein of interest is biotinylated, it can be used as "bait" to capture interacting "prey" proteins from a cell lysate. The strong and specific interaction between biotin and streptavidin-coated beads facilitates the isolation of the bait-prey complex.

Experimental Workflow for a Pull-Down Assay:

Caption: Workflow for a biotin-based pull-down assay.

PROTAC (Proteolysis Targeting Chimera) Development

Biotin-PEG2-C2-iodoacetamide serves as a PEG-based linker in the synthesis of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The iodoacetamide moiety allows for the conjugation of the linker to a ligand that binds the target protein, while the biotin can be used for detection or as a placeholder for an E3 ligase ligand in initial studies.

Signaling Pathway of a PROTAC Molecule:

Caption: The mechanism of action for a PROTAC molecule.

Detailed Experimental Protocols

Protocol for Cysteine-Specific Protein Biotinylation

This protocol is a general guideline and may require optimization based on the specific protein and application.

Materials:

-

Protein of interest

-

Biotin-PEG2-C2-iodoacetamide

-

Reaction Buffer: 50 mM HEPES or Tris, pH 7.5-8.5

-

Quenching Reagent: DTT or 2-mercaptoethanol

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, reduction with a reagent like TCEP may be necessary prior to this step.

-

Reagent Preparation: Immediately before use, dissolve Biotin-PEG2-C2-iodoacetamide in a suitable solvent (e.g., DMSO or water) to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG2-C2-iodoacetamide to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted iodoacetamide. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted labeling reagent and the quenching reagent by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Verification: Confirm biotinylation using techniques such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.

Protocol for a Biotin-Based Pull-Down Assay

This protocol outlines the steps for capturing protein interaction partners using a biotinylated bait protein.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate containing "prey" proteins

-

Streptavidin-coated agarose (B213101) or magnetic beads

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads three times with Lysis Buffer to remove any preservatives.

-

Bait Immobilization: Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Washing: Pellet the beads and wash them three times with Lysis Buffer to remove any unbound bait protein.

-

Prey Binding: Add the cell lysate to the beads now coated with the bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

-

Incubating the beads with an excess of free biotin to competitively elute the biotinylated bait and its interacting partners.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interaction partners, mass spectrometry is the preferred method.

Conclusion

Biotin-PEG2-C2-iodoacetamide is a powerful and versatile reagent for the specific labeling of cysteine residues. Its well-defined structure, favorable physicochemical properties, and reactivity make it an indispensable tool in modern life science research. The experimental protocols and workflows detailed in this guide provide a solid foundation for its successful implementation in a variety of applications, from basic protein characterization to the development of novel therapeutics like PROTACs. As with any experimental procedure, optimization of the provided protocols is encouraged to suit the specific requirements of the research project.

References

- 1. Biotin-PEG2-C2-iodoacetamide [myskinrecipes.com]

- 2. Biotin-PEG2-C2-iodoacetamide | C18H31IN4O5S | CID 11307260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biotin-PEG2-C2-iodoacetamide - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to Iodoacetamide-Based Biotinylation: Mechanism, Application, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-based biotinylation is a widely utilized and powerful technique in life sciences for the specific labeling of proteins and other biomolecules. This method leverages the high reactivity of the iodoacetyl group towards sulfhydryl groups, primarily found on cysteine residues. The covalent attachment of biotin (B1667282), a small vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675), enables the detection, purification, and analysis of labeled molecules. This technical guide provides a comprehensive overview of the mechanism of action of iodoacetamide-based biotinylation, detailed experimental protocols, quantitative data on reaction parameters, and visualizations of common workflows.

Core Mechanism of Action

The fundamental principle of iodoacetamide-based biotinylation lies in a nucleophilic substitution reaction (S_N2) between the iodoacetamide (B48618) moiety and the thiol group (-SH) of a cysteine residue.[1] The sulfur atom of the deprotonated thiol (thiolate anion) acts as the nucleophile, attacking the carbon atom bearing the iodine. This results in the displacement of the iodide leaving group and the formation of a stable, covalent thioether bond between the biotinylating reagent and the cysteine residue.[2]

The reaction is highly dependent on the pH of the solution. The pKa of a typical cysteine thiol group is around 8.3-8.5. For the reaction to proceed efficiently, the thiol group needs to be in its deprotonated, nucleophilic thiolate form. Therefore, the reaction is typically carried out at a pH between 7.5 and 8.5.[3] At this pH, a sufficient concentration of the thiolate anion is present to drive the reaction forward.

Reaction Scheme:

Protein-SH + I-CH₂-CONH-Biotin → Protein-S-CH₂-CONH-Biotin + HI

Data Presentation: Quantitative Parameters

The efficiency and specificity of iodoacetamide-based biotinylation are influenced by several factors, including pH, temperature, and the concentration of reactants. The following tables summarize key quantitative data related to this process.

| Parameter | Optimal Range/Value | Remarks | Reference(s) |

| pH | 7.5 - 8.5 | Balances sufficient thiolate concentration with minimizing side reactions. | [3] |

| Temperature | Room Temperature (20-25°C) | Provides a reasonable reaction rate without promoting significant side reactions. Higher temperatures can increase reaction rates but may also increase non-specific modifications. | [1] |

| Iodoacetamide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the biotinylating reagent is typically used to ensure complete labeling of available sulfhydryl groups. | [4] |

| Reaction Time | 30 minutes - 2 hours | Incubation time is dependent on the specific protein and reaction conditions. | [1][5] |

| Table 1: Optimal Reaction Conditions for Iodoacetamide-Based Biotinylation. This table outlines the generally recommended conditions for achieving efficient and specific biotinylation of cysteine residues. |

| Amino Acid Residue | Relative Reactivity | Conditions Favoring Reaction | Reference(s) |

| Cysteine (-SH) | High | pH 7.5 - 8.5 | [3] |

| Methionine (-S-CH₃) | Moderate | Can be alkylated, especially with iodine-containing reagents. | [6][7][8][9] |

| Histidine (Imidazole) | Low | pH > 6.0 | [1][6][10] |

| Lysine (-NH₂) | Low | pH > 8.5 | [1][6][10] |

| N-terminus (-NH₂) | Low | pH > 8.5 | [1][10] |

| Table 2: Relative Reactivity and Side Reactions of Iodoacetamide. This table summarizes the primary target of iodoacetamide and potential off-target modifications on other amino acid residues. While cysteine is the most reactive, side reactions can occur, particularly at higher pH values or with a large excess of the reagent. |

Experimental Protocols

Protocol 1: In-Solution Protein Reduction and Biotinylation for Mass Spectrometry

This protocol describes the standard procedure for reducing disulfide bonds in a protein sample and subsequently alkylating the free thiols with an iodoacetamide-biotin conjugate.

Materials:

-

Protein sample (in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide-biotin conjugate

-

Urea (B33335) (optional, for denaturation)

-

Quenching reagent (e.g., DTT or L-cysteine)

-

Ammonium (B1175870) bicarbonate

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Protein Denaturation and Reduction:

-

Dissolve the protein sample in a buffer containing a denaturant like 8 M urea, if necessary, to expose buried cysteine residues.

-

Add a reducing agent, such as DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

-

Incubate at 37°C for 1 hour.

-

-

Alkylation with Iodoacetamide-Biotin:

-

Cool the sample to room temperature.

-

Add the iodoacetamide-biotin conjugate to a final concentration of 20-50 mM. To minimize non-specific reactions, perform this step in the dark.

-

Incubate at room temperature for 30-60 minutes in the dark.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as DTT to a final concentration of 20 mM or L-cysteine, to react with the excess iodoacetamide-biotin.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop the digestion.

-

The sample is now ready for desalting and subsequent LC-MS/MS analysis.[11][12]

-

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation. HABA binds to avidin, producing a colored complex with an absorbance maximum at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[13][14]

Materials:

-

Biotinylated protein sample (with excess, unreacted biotin removed via dialysis or gel filtration)

-

HABA/Avidin pre-mixed solution or individual components

-

Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well plate

Procedure:

-

Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS).

-

Measure Baseline Absorbance:

-

Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well.

-

Measure the absorbance at 500 nm (A₅₀₀_HABA/Avidin).

-

-

Add Biotinylated Sample:

-

Add a known volume of your biotinylated protein sample to the HABA/Avidin solution.

-

Mix well and incubate for 5-10 minutes at room temperature.

-

-

Measure Final Absorbance:

-

Measure the absorbance of the sample at 500 nm (A₅₀₀_sample).

-

-

Calculate Biotin Concentration:

-

The change in absorbance (ΔA₅₀₀) is proportional to the amount of biotin in your sample.

-

ΔA₅₀₀ = A₅₀₀_HABA/Avidin - A₅₀₀_sample

-

The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[13]

-

Moles of Biotin = ΔA₅₀₀ / ε

-

Data for HABA Assay Calculation:

| Parameter | Value | Unit |

| Molar Extinction Coefficient (ε) of HABA/Avidin at 500 nm | 34,000 | M⁻¹cm⁻¹ |

| Pathlength (b) for standard cuvette | 1 | cm |

| Table 3: Constants for HABA Assay Calculation. This table provides the necessary constants for calculating the concentration of biotin from the change in absorbance at 500 nm. |

Mandatory Visualizations

Caption: Proteomics workflow using iodoacetamide-based biotinylation.

Caption: Proximity labeling workflow utilizing biotinylation.[15][16][17][18]

Conclusion

Iodoacetamide-based biotinylation remains a cornerstone technique for the specific labeling of cysteine residues in proteins and other biomolecules. A thorough understanding of its mechanism, including optimal reaction conditions and potential side reactions, is crucial for its successful application. The protocols and quantitative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their studies, from basic research to the development of novel therapeutics. The ability to specifically tag and subsequently detect or isolate proteins is invaluable for elucidating protein function, interactions, and localization within complex biological systems.

References

- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. interchim.fr [interchim.fr]

- 15. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to Cysteine-Specific Labeling with Biotin-PEG2-C2-Iodoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG2-C2-iodoacetamide, a key reagent for the selective labeling of cysteine residues in proteins and other biomolecules. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in various research contexts, with a focus on quantitative data and experimental workflows.

Introduction to Biotin-PEG2-C2-Iodoacetamide

Biotin-PEG2-C2-iodoacetamide is a versatile bioconjugation reagent designed for the specific attachment of a biotin (B1667282) molecule to free sulfhydryl groups (-SH) of cysteine residues.[1][2] This reagent is comprised of three key functional components:

-

An iodoacetamide (B48618) group: This reactive group specifically targets and forms a stable covalent thioether bond with the sulfhydryl group of cysteine residues.[3]

-

A polyethylene (B3416737) glycol (PEG) spacer (PEG2): The short, hydrophilic PEG2 linker enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, thereby improving the efficiency of the labeling reaction and the subsequent binding of the biotin tag to avidin (B1170675) or streptavidin.[1]

-

A biotin moiety: This high-affinity ligand binds with exceptional specificity to avidin and streptavidin, enabling the detection, purification, and immobilization of the labeled biomolecule.

The strategic combination of these components makes Biotin-PEG2-C2-iodoacetamide a powerful tool in a wide range of applications, including proteomics, drug discovery, and diagnostics. It is particularly valuable for studying protein interactions, identifying and quantifying cysteine modifications, and in the development of PROTACs (Proteolysis Targeting Chimeras).[4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Biotin-PEG2-C2-iodoacetamide is crucial for its effective use in experimental design.

| Property | Value |

| Molecular Formula | C₁₈H₃₁IN₄O₅S |

| Molecular Weight | 542.43 g/mol |

| CAS Number | 292843-75-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous buffers, DMSO, DMF |

| Storage | Store at -20°C, protected from light and moisture. |

Mechanism of Cysteine-Specific Labeling

The labeling reaction of Biotin-PEG2-C2-iodoacetamide with cysteine is a bimolecular nucleophilic substitution (S_N2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom of the iodoacetamide group. This results in the displacement of the iodide ion and the formation of a stable thioether linkage.[5]

The rate of this reaction is highly dependent on the pH of the reaction buffer. The pKa of the cysteine thiol group is typically around 8.3-8.6, meaning that at a pH above this value, the deprotonated, more reactive thiolate form is favored.[6] Therefore, the labeling reaction is most efficient under slightly alkaline conditions.

Quantitative Data on Labeling Reaction

For optimal experimental design, it is essential to consider the quantitative aspects of the labeling reaction, including efficiency, kinetics, and specificity.

Reaction Conditions and Labeling Efficiency

The efficiency of cysteine labeling with iodoacetamide-based reagents is influenced by several factors.

| Parameter | Optimal Range/Value | Notes |

| pH | 7.5 - 8.5 | At this pH, a significant portion of cysteine thiols are in the more reactive thiolate form.[2][7] |

| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the rate of reaction but may also lead to increased off-target reactions and protein denaturation.[8] |

| Reagent Concentration | 5-20 mM | The optimal concentration depends on the protein concentration and the number of available cysteine residues.[8] |

| Reaction Time | 30 - 60 minutes | Incubation time should be optimized for the specific protein and reaction conditions.[8][9] |

| Reducing Agent | DTT or TCEP (pretreatment) | To ensure cysteines are in their reduced, reactive state, a pretreatment with a reducing agent is often necessary. |

Note: This data is based on general iodoacetamide chemistry. Specific efficiency for Biotin-PEG2-C2-iodoacetamide may vary.

Reaction Kinetics

The reaction of iodoacetamide with cysteine is significantly faster than with iodoacetic acid. One study reported that the apparent rate constant for the alkylation of thioredoxin with iodoacetamide at pH 7.2 was approximately 20-fold higher than with iodoacetate.[6][10]

Specificity and Off-Target Reactions

While iodoacetamide is highly specific for cysteine residues, off-target reactions can occur, particularly under non-optimal conditions.

| Amino Acid | Potential for Off-Target Reaction | Conditions Favoring Off-Target Reaction |

| Methionine | Moderate | Can be alkylated, especially at lower pH.[11][12][13] |

| Histidine | Low | Can react at higher pH values.[5][14] |

| Lysine | Low | Can react at higher pH values.[5][14] |

| Aspartic Acid | Very Low | Can react under certain conditions.[14] |

| Glutamic Acid | Very Low | Can react under certain conditions.[14] |

| N-terminus | Low | The free amino group can be alkylated.[14] |

To minimize off-target reactions, it is recommended to use the lowest effective concentration of the labeling reagent and to carefully control the pH and temperature of the reaction.

Detailed Experimental Protocols

This section provides a detailed protocol for the biotinylation of a protein with Biotin-PEG2-C2-iodoacetamide, followed by purification using streptavidin-coated magnetic beads.

Protein Preparation and Reduction

-

Prepare Protein Sample: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.

-

Reduction (if necessary): If the protein contains disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-5 mM. Incubate at 37°C for 30-60 minutes.

-

Remove Reducing Agent: Remove the excess reducing agent using a desalting column or dialysis against the labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

Biotinylation Reaction

-

Prepare Labeling Reagent Stock: Dissolve Biotin-PEG2-C2-iodoacetamide in DMSO or DMF to a concentration of 10-20 mM.

-

Labeling Reaction: Add the Biotin-PEG2-C2-iodoacetamide stock solution to the reduced protein sample to a final concentration of 1-2 mM. The molar ratio of labeling reagent to protein should be optimized, but a 10- to 20-fold molar excess over the number of cysteine residues is a good starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

-

Quench Reaction: Stop the reaction by adding a quenching reagent such as DTT or L-cysteine to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

Purification of Biotinylated Protein

-

Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads and wash them two to three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).

-

Binding: Add the quenched labeling reaction mixture to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation.

-

Washing: Place the tube on a magnetic stand to pellet the beads. Remove the supernatant and wash the beads three to five times with the binding/wash buffer to remove unbound protein and excess reagents.

-

Elution: Elute the biotinylated protein from the beads using an appropriate elution buffer. Common methods include:

-

Competitive Elution: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer.

-

Denaturing Elution: Boil the beads in SDS-PAGE sample buffer to release the protein for analysis by western blot.

-

Experimental Workflow Visualization

The following diagram illustrates a typical chemoproteomics workflow for the identification of reactive cysteine residues using an iodoacetamide-based probe followed by biotinylation and enrichment.

Conclusion

Biotin-PEG2-C2-iodoacetamide is a highly effective and versatile reagent for the specific labeling of cysteine residues. Its well-defined chemical properties, predictable reaction mechanism, and the high affinity of the biotin tag make it an invaluable tool for researchers in a variety of fields. By carefully controlling the experimental conditions, particularly pH and temperature, researchers can achieve high labeling efficiency and specificity. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of Biotin-PEG2-C2-iodoacetamide in your research endeavors.

References

- 1. Biotin-PEG2-C2-iodoacetamide [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. Biotin-PEG2-C2-iodoacetamide | PROTAC Linker | TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of the PEG2 Spacer in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and antibodies, is a cornerstone technique in modern life sciences. The extraordinary affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10-15 M) forms the basis for numerous applications in detection, purification, and labeling.[1] The efficacy of these applications, however, can be significantly influenced by the accessibility of the biotin moiety to its binding partners. This is where spacer arms, particularly polyethylene (B3416737) glycol (PEG) spacers, play a critical role. This technical guide provides a comprehensive overview of the function and advantages of the PEG2 spacer in biotinylation reagents.

A PEG spacer is a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units that links the biotin molecule to a reactive group for conjugation.[2] The PEG2 spacer, specifically, consists of two ethylene glycol units. The inclusion of this short PEG spacer confers several advantageous properties to the biotinylation reagent and the resulting biotinylated molecule, including enhanced solubility, reduced steric hindrance, and minimized immunogenicity.[2]

Core Concepts: The Functional Advantages of the PEG2 Spacer

The integration of a PEG2 spacer into biotinylation reagents addresses several challenges associated with direct biotin conjugation, thereby enhancing the performance and reliability of downstream applications.

Enhanced Solubility

One of the primary benefits of the PEG2 spacer is its hydrophilic nature, which increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[3] Many biotinylation reagents without a PEG spacer are not readily soluble in aqueous buffers and must first be dissolved in organic solvents like DMSO or DMF. The PEG2 spacer can improve the aqueous solubility of the conjugate, which is particularly beneficial when working with proteins that are prone to aggregation in the presence of organic solvents.[4]

Reduction of Steric Hindrance

The relatively small size of the biotin molecule can lead to steric hindrance when it is directly conjugated to a large biomolecule. This can impede the binding of the bulky avidin or streptavidin tetramer to the biotin. The PEG2 spacer acts as a flexible arm that extends the biotin molecule away from the surface of the labeled protein, thereby improving its accessibility for binding to avidin or streptavidin.[2][5] This can lead to a stronger signal in detection assays and more efficient capture in purification protocols.

Minimized Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules.[6] While the short PEG2 spacer may not provide the same level of "stealth" effect as longer PEG chains, it can contribute to a reduction in the immunogenic potential of the biotinylated molecule compared to non-PEGylated counterparts.[7] This is an important consideration in in vivo applications or when generating antibodies against biotinylated targets.

Quantitative Data Summary

While the qualitative benefits of PEG spacers are well-documented, direct quantitative comparisons for the PEG2 spacer specifically are not always readily available in the literature. The following tables summarize the available information and highlight the expected improvements conferred by the PEG2 spacer.

Table 1: Physical and Chemical Properties of Biotinylation Reagents

| Property | NHS-Biotin | NHS-PEG2-Biotin | Source |

| Solubility in Aqueous Buffers | Low (Requires pre-dissolving in organic solvent) | Higher (Improved water solubility) | |

| Solubility in Organic Solvents (DMSO, DMF) | Soluble | Soluble | |

| Spacer Arm Length | ~13.5 Å | ~20.4 Å | - |

| Molecular Weight | 341.38 g/mol | 429.47 g/mol | - |

Table 2: Functional Properties in Biotin-Avidin/Streptavidin Interactions

| Property | Without PEG Spacer | With PEG2 Spacer | Source |

| Binding Affinity (to Avidin/Streptavidin) | High (Kd ≈ 10-15 M for free biotin) | High (Expected to be similar or slightly improved due to reduced steric hindrance) | [1] |

| Steric Hindrance | Potentially significant, depending on the conjugation site | Reduced | [2][5] |

| Immunogenicity | Higher potential for immunogenic response | Reduced potential for immunogenic response | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments involving biotinylation with PEG2 spacers are provided below.

Protocol 1: Protein Biotinylation using NHS-PEG2-Biotin

This protocol describes the labeling of a protein with NHS-PEG2-Biotin, which reacts with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of the protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG2-Biotin

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG2-Biotin in DMSO or DMF to a concentration of 10 mM.

-

Calculation of Reagent Volume: Determine the volume of the 10 mM NHS-PEG2-Biotin solution needed to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point for antibodies at 1-10 mg/mL.

-

Biotinylation Reaction: Add the calculated volume of the NHS-PEG2-Biotin solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

-

Quantification of Biotin Incorporation (Optional): Determine the degree of biotinylation using the HABA assay (see Protocol 4).

Protocol 2: Streptavidin Pull-Down Assay

This protocol outlines the use of a biotin-PEG2-labeled "bait" protein to capture its interacting "prey" protein from a cell lysate.[5]

Materials:

-

Biotin-PEG2-labeled bait protein

-

Cell lysate containing the prey protein

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, if using acidic elution)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.

-

Bait Protein Immobilization: Incubate the biotin-PEG2-labeled bait protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

Prey Protein Capture: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the prey protein to bind to the immobilized bait protein.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the captured prey protein from the beads using the chosen Elution Buffer. If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to the prey protein.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA using a biotin-PEG2-labeled detection antibody.[7]

Materials:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen-containing sample

-

Biotin-PEG2-labeled detection antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample Incubation: Add the antigen-containing samples and standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add the biotin-PEG2-labeled detection antibody to each well and incubate for 1 hour at room temperature.[7]

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Development: Add TMB substrate to each well and incubate until a color change is observed.

-

Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.

-

Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 4: HABA Assay for Biotin Quantification

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with excess biotin removed)

-

Spectrophotometer or microplate reader

-

Cuvettes or microplate

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin complex.

-

Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

-

Measure Final Absorbance: Measure the absorbance at 500 nm again. The absorbance will decrease as the biotin in the sample displaces the HABA from the avidin.

-

Calculate Molar Ratio: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex, along with the concentration and molecular weight of the protein.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PEG2-biotinylation reagents.

Caption: Reduction of steric hindrance by a PEG2 spacer.

Caption: Experimental workflow for protein biotinylation.

Caption: Detection of a target protein in a signaling pathway.

Conclusion

The inclusion of a PEG2 spacer in biotinylation reagents offers significant advantages for a wide range of biological assays. By enhancing solubility, reducing steric hindrance, and minimizing immunogenicity, the PEG2 spacer improves the reliability and performance of techniques such as ELISA, Western blotting, and pull-down assays. For researchers, scientists, and drug development professionals, understanding the role of this seemingly small component is crucial for optimizing experimental design and achieving robust, reproducible results. The selection of a biotinylation reagent with a PEG2 spacer is a strategic choice that can lead to higher quality data and more successful outcomes in the laboratory.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. nanocs.net [nanocs.net]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking the Cysteinome: A Technical Guide to Biotin-PEG2-C2-Iodoacetamide in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, the study of the "cysteinome"—the complete set of cysteine residues in a proteome—offers a unique window into protein function, structure, and regulation. Cysteine, with its reactive thiol group, is a key player in catalysis, metal coordination, and the formation of structural disulfide bonds. Furthermore, the thiol group is susceptible to a variety of post-translational modifications (PTMs) that can modulate protein activity. Biotin-PEG2-C2-iodoacetamide has emerged as a powerful chemoproteomic tool for the selective labeling and enrichment of cysteine-containing proteins and peptides, enabling their identification and quantification by mass spectrometry.

This technical guide provides an in-depth overview of the applications of Biotin-PEG2-C2-iodoacetamide in proteomics. It details the underlying chemistry, experimental workflows, and data analysis considerations for researchers leveraging this versatile reagent to explore the cysteinome.

Chemical Properties and Reactivity

Biotin-PEG2-C2-iodoacetamide is a sulfhydryl-reactive biotinylation reagent. Its structure consists of three key components:

-

Biotin: A high-affinity ligand for streptavidin, enabling the efficient enrichment of labeled molecules.

-

PEG2 Spacer Arm: A short polyethylene (B3416737) glycol linker that enhances the solubility of the reagent and reduces steric hindrance, improving its accessibility to cysteine residues within complex protein structures.[1]

-

Iodoacetamide (B48618) Group: An electrophilic warhead that specifically reacts with the nucleophilic thiol group of cysteine residues via an S-alkylation reaction, forming a stable thioether bond.[1]

The iodoacetamide moiety is highly selective for cysteine residues under typical experimental conditions (pH 7.5-8.5). This specificity is crucial for targeted proteomics studies, as it allows for the selective isolation of cysteine-containing peptides from a complex mixture of tryptic peptides.

Table 1: Chemical Properties of Biotin-PEG2-C2-Iodoacetamide

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁IN₄O₅S | [2] |

| Molecular Weight | 542.43 g/mol | [2] |

| CAS Number | 292843-75-5 | [1] |

| Reactive Group | Iodoacetamide | [1] |

| Target Residue | Cysteine (thiol group) | [1] |

Core Applications in Proteomics

The primary application of Biotin-PEG2-C2-iodoacetamide in proteomics is the selective labeling and subsequent enrichment of cysteine-containing proteins and peptides. This enables several key experimental strategies:

-

Global Profiling of the Cysteinome: Researchers can identify a significant portion of the cysteine-containing proteins expressed in a cell or tissue.

-

Quantitative Cysteine Reactivity Profiling: By using isotopic labeling strategies in conjunction with Biotin-PEG2-C2-iodoacetamide, the reactivity of individual cysteine residues can be quantified across different cellular states. This can reveal changes in protein conformation, ligand binding, or oxidative stress.

-

Identification of Drug Targets: In a competitive profiling approach, pre-treatment of a proteome with a cysteine-reactive compound or drug candidate will prevent the labeling of its target cysteines by Biotin-PEG2-C2-iodoacetamide. This allows for the identification of the specific protein targets of the compound.

-

Analysis of Cysteine Post-Translational Modifications: This reagent can be used in "biotin switch" assays to identify proteins with specific PTMs on cysteine residues, such as S-nitrosylation.

Experimental Protocols

Protocol 1: Labeling of Cysteine Residues in a Complex Proteome

This protocol outlines the general procedure for labeling cysteine residues in a cell lysate with Biotin-PEG2-C2-iodoacetamide.

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

-

Biotin-PEG2-C2-iodoacetamide

-

Quenching solution (e.g., DTT or L-cysteine)

-

Acetone (B3395972) or Trichloroacetic acid (TCA) for protein precipitation

Procedure:

-

Cell Lysis: Lyse cells or tissue in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

(Optional) Reduction: To label all available cysteines, including those in disulfide bonds, reduce the lysate with DTT (final concentration 5-10 mM) or TCEP (final concentration 1-5 mM) for 30-60 minutes at room temperature.

-

Labeling: Add Biotin-PEG2-C2-iodoacetamide to the lysate to a final concentration of 1-2 mM. Incubate for 1-2 hours at room temperature in the dark. The optimal concentration and incubation time may need to be determined empirically.

-

Quenching: Quench the labeling reaction by adding a molar excess of a thiol-containing reagent such as DTT or L-cysteine.

-

Protein Precipitation: Precipitate the labeled proteins using cold acetone or TCA to remove unreacted labeling reagent and other small molecules.

-

Wash and Resuspend: Wash the protein pellet with cold acetone and resuspend in a buffer suitable for downstream applications (e.g., urea-based buffer for trypsin digestion).

Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Affinity Chromatography

This protocol describes the enrichment of biotinylated peptides following tryptic digestion of the labeled proteome.

Materials:

-

Labeled and digested protein sample (peptides)

-

Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)

-

Wash buffers (e.g., high salt buffer, urea (B33335) buffer, and a final wash with a low salt buffer)

-

Elution buffer (e.g., high concentration of free biotin, or a buffer containing a reducing agent if a cleavable linker is used)

Procedure:

-

Bead Equilibration: Wash the streptavidin beads according to the manufacturer's instructions to remove storage buffers.

-

Binding: Incubate the peptide sample with the equilibrated streptavidin beads for 1-2 hours at room temperature with gentle rotation.

-

Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound peptides. This typically involves washes with high salt, urea, and finally a low-salt buffer.

-

Elution: Elute the bound biotinylated peptides from the beads. This can be achieved by:

-

Competitive Elution: Incubating the beads with a high concentration of free biotin.

-

On-Bead Digestion: If proteins were enriched, they can be digested with trypsin directly on the beads.

-

Cleavage of Linker: If a reagent with a cleavable linker was used, the peptides can be released by adding the appropriate cleavage reagent.

-

-

Desalting: Desalt the eluted peptides using a C18 StageTip or a similar method prior to mass spectrometry analysis.

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from a cysteine reactivity profiling experiment using an iodoacetamide-based probe. In this example, the relative abundance of labeled cysteine-containing peptides from a control and a treated sample are compared.

Table 2: Example of Quantitative Cysteine Reactivity Data

| Protein | Peptide Sequence | Cysteine Position | Fold Change (Treated/Control) | p-value |

| Thioredoxin | ...VCP... | 32 | -2.5 | 0.001 |

| GAPDH | ...C... | 152 | 1.2 | 0.34 |

| Peroxiredoxin-2 | ...C... | 51 | -3.1 | <0.001 |

| Actin, cytoplasmic 1 | ...C... | 374 | 0.9 | 0.87 |

This is a representative table. Actual data will vary based on the experiment.

Mandatory Visualizations

Experimental Workflow for Cysteine Reactivity Profiling

Caption: Workflow for Cysteine Reactivity Profiling.

Logic Diagram for Competitive Profiling for Target Identification

Caption: Competitive Profiling for Drug Target ID.

Conclusion

Biotin-PEG2-C2-iodoacetamide is a cornerstone reagent in the field of chemoproteomics, providing a robust and versatile method for the exploration of the cysteinome. Its high specificity for cysteine residues, coupled with the strong biotin-streptavidin interaction, enables the effective enrichment and subsequent identification and quantification of cysteine-containing proteins and peptides. The experimental workflows and protocols detailed in this guide provide a framework for researchers to design and execute experiments aimed at understanding the critical roles of cysteine residues in health and disease. As mass spectrometry instrumentation and data analysis pipelines continue to advance, the applications of Biotin-PEG2-C2-iodoacetamide and similar reagents will undoubtedly expand, offering even deeper insights into the dynamic world of the proteome.

References

Biotin-PEG2-C2-Iodoacetamide: An In-Depth Technical Guide for PROTAC Linker Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of the linker—its length, flexibility, and chemical properties—is paramount in dictating the efficacy and selectivity of the PROTAC.

This technical guide focuses on Biotin-PEG2-C2-iodoacetamide, a bifunctional linker designed for the development of covalent PROTACs and for use as a chemical probe in targeted protein degradation studies. Its unique architecture, incorporating a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a cysteine-reactive iodoacetamide (B48618) group, provides researchers with a versatile tool for advancing the field of targeted protein degradation.

Core Concepts of PROTAC Technology

PROTACs are designed to induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, often leading to potent and sustained biological effects.

Biotin-PEG2-C2-Iodoacetamide: A Detailed Profile

Biotin-PEG2-C2-iodoacetamide is a chemical entity that serves a dual purpose in the realm of PROTAC development. It can be incorporated as a linker in the synthesis of covalent PROTACs, or used as a biotinylated probe to study protein interactions and target engagement.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C18H31IN4O5S |

| Molecular Weight | 542.43 g/mol |

| CAS Number | 292843-75-5 |

| Appearance | White to light-yellow solid |

| Solubility | Soluble in water (with sonication and warming), DMSO |

| Storage | Store at -20°C, protected from light |

Structural Components and Their Functions

-

Biotin Moiety: This vitamin H derivative exhibits an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited in various biochemical assays, including affinity purification, western blotting, and ELISA. In the context of PROTACs, the biotin tag can be used to:

-

Purify the PROTAC molecule during synthesis.

-

Detect the PROTAC in biological samples.

-

Perform pulldown assays to confirm target engagement and identify components of the ternary complex.

-

-

PEG2 Spacer: The short polyethylene glycol (PEG) spacer, consisting of two ethylene (B1197577) glycol units, imparts several beneficial properties. It enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile. The flexibility of the PEG spacer can also be crucial for allowing the two ends of the PROTAC to optimally orient and bind to the target protein and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex.

-

C2-Iodoacetamide Group: This functional group is a reactive electrophile that specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues. This reactivity is central to its application in forming covalent PROTACs that irreversibly bind to their target proteins. This covalent engagement can lead to prolonged target inhibition and degradation. The iodoacetamide group is particularly relevant for targeting proteins with a non-catalytic cysteine residue in or near a binding pocket, such as the KRAS G12C mutant.

Experimental Protocols

Synthesis of a Covalent PROTAC using Biotin-PEG2-C2-Iodoacetamide (Representative Protocol)

This protocol describes a general strategy for synthesizing a covalent PROTAC targeting a protein with an accessible cysteine residue. The synthesis involves the conjugation of a target-binding ligand (with a nucleophilic handle) and an E3 ligase ligand to the Biotin-PEG2-C2-iodoacetamide linker.

Materials:

-

Target-binding ligand with a primary or secondary amine (Ligand-NH2)

-

E3 ligase ligand with a carboxylic acid (E3-COOH) (e.g., a derivative of VHL or CRBN ligands)

-

Biotin-PEG2-C2-iodoacetamide

-

Coupling reagents (e.g., HATU, HOBt)

-

Tertiary base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

-

Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand (E3-COOH) in anhydrous DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling to a Diamine Linker: To the activated E3 ligase ligand solution, add a diamine linker (e.g., Boc-NH-(CH2)2-NH2) (1.5 eq) and stir at room temperature overnight.

-

Purification: Purify the product by flash column chromatography on silica gel to obtain the Boc-protected E3-linker conjugate.

-

Boc Deprotection: Dissolve the purified product in a solution of 20% TFA in DCM and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the deprotected E3-linker-NH2.

-

Coupling to Biotin-PEG2-C2-iodoacetamide: Dissolve Biotin-PEG2-C2-iodoacetamide in anhydrous DMF. Add the deprotected E3-linker-NH2 (1.1 eq) and DIPEA (3 eq). Stir the reaction mixture at room temperature overnight.

-

Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the pure Biotin-PEG2-C2-iodoacetamide-E3 PROTAC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cancer cell line expressing the target protein (e.g., a KRAS G12C mutant cell line)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using ECL substrate and capture the chemiluminescent signal.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and plot the results to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Biotin-Streptavidin Pulldown Assay for Target Engagement

This assay is used to confirm the binding of the biotinylated PROTAC to its target protein in cells.

Materials:

-

Cells treated with the biotinylated PROTAC

-

Lysis buffer

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot supplies (as listed above)

Procedure:

-

Cell Lysis: Lyse the cells treated with the biotinylated PROTAC as described above.

-

Streptavidin Pulldown:

-

Incubate the cell lysates with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C with rotation to capture the biotinylated PROTAC and any bound proteins.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein to confirm its presence, indicating successful target engagement by the biotinylated PROTAC.

Signaling Pathway and Experimental Workflow Visualization

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

solubility and stability of Biotin-PEG2-C2-iodoacetamide

An In-depth Technical Guide to Biotin-PEG2-C2-iodoacetamide: Solubility, Stability, and Application Protocols

Introduction

Biotin-PEG2-C2-iodoacetamide is a sulfhydryl-reactive biotinylation reagent widely employed by researchers for the specific labeling of cysteine residues in proteins, peptides, and other thiol-containing molecules.[1] Its structure is tripartite, consisting of:

-

A biotin (B1667282) moiety, which provides a high-affinity binding site for avidin (B1170675) and streptavidin, enabling robust detection and purification.

-

A hydrophilic polyethylene glycol (PEG2) spacer arm. This spacer enhances the solubility of the reagent and the resulting conjugate, and it mitigates steric hindrance between the biotin and the target molecule, improving binding efficiency to streptavidin.[1]

-

An iodoacetamide (B48618) reactive group, which specifically targets free sulfhydryl (thiol) groups under optimal pH conditions to form a stable, covalent thioether bond.[2]

This guide provides a comprehensive overview of the solubility, stability, and detailed experimental protocols for the effective use of Biotin-PEG2-C2-iodoacetamide in scientific research.

Physicochemical and Handling Properties

Proper handling and storage are critical to maintaining the reactivity and integrity of the reagent. The key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₃₁IN₄O₅S[3][4] |

| Molecular Weight | 542.43 g/mol [3][4] |

| CAS Number | 292843-75-5[3][5] |

| Appearance | White to light yellow solid[3][5] |

Solubility

The solubility of Biotin-PEG2-C2-iodoacetamide is a key factor in the preparation of stock solutions for biotinylation experiments.

| Solvent | Concentration | Conditions |

| Water (H₂O) | 4.17 mg/mL (7.69 mM) | Requires ultrasonication and warming/heating to 60°C for dissolution.[3][6] |

| DMF / DMSO | Not specified | Commonly used to prepare concentrated stock solutions of similar reagents.[7] |

For aqueous stock solutions, it is recommended to filter and sterilize the solution through a 0.22 µm filter before use.[3][6]

Stability and Storage

The stability of the reagent in both solid and solution form is crucial for its performance. The iodoacetyl group is sensitive to moisture and light.[2][8]

| Form | Storage Temperature | Duration | Conditions |

| Solid | 4°C | Not specified | Protect from light.[3] |

| Solid | -20°C | Up to 3 years | Sealed, dry, away from light.[1][5] |

| Stock Solution in Solvent | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[3][5] |

| Stock Solution in Solvent | -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[3] |

| Reconstituted in Water | Room Temperature | At least 4 hours | Must be protected from light.[2] |

Critical Stability Considerations:

-